molecular formula C16H32Cl2N2S B068114 cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride CAS No. 172753-33-2

cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride

Cat. No.: B068114
CAS No.: 172753-33-2
M. Wt: 355.4 g/mol
InChI Key: MJJZPRRUSOVOSC-TYIJTUDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Bambermycins undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of bambermycins can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Bambermycins have several scientific research applications, including:

    Chemistry: Bambermycins are used as a model compound to study the synthesis and properties of complex antibiotics.

    Biology: Bambermycins are used to investigate the mechanisms of bacterial cell wall synthesis and the effects of antibiotics on bacterial growth.

    Medicine: Bambermycins are studied for their potential use in treating bacterial infections, particularly those caused by Gram-positive bacteria.

    Industry: Bambermycins are used as feed additives to promote growth and improve feed efficiency in livestock.

Comparison with Similar Compounds

Bambermycins are unique in their structure and mechanism of action compared to other antibiotics. Similar compounds include:

    Vancomycin: Like bambermycins, vancomycin inhibits cell wall synthesis but targets different enzymes and has a different structure.

    Bacitracin: This antibiotic also inhibits cell wall synthesis but has a different mode of action and structure.

    Penicillin: Penicillin inhibits cell wall synthesis by targeting penicillin-binding proteins, which are different from the enzymes targeted by bambermycins.

Bambermycins are unique in their ability to selectively inhibit Gram-positive bacteria without significantly affecting beneficial bacteria like Lactobacillus and Bifidobacterium .

Properties

CAS No.

172753-33-2

Molecular Formula

C16H32Cl2N2S

Molecular Weight

355.4 g/mol

IUPAC Name

1-[[(2S,5R)-5-(piperidin-1-ylmethyl)thiolan-2-yl]methyl]piperidine;dihydrochloride

InChI

InChI=1S/C16H30N2S.2ClH/c1-3-9-17(10-4-1)13-15-7-8-16(19-15)14-18-11-5-2-6-12-18;;/h15-16H,1-14H2;2*1H/t15-,16+;;

InChI Key

MJJZPRRUSOVOSC-TYIJTUDGSA-N

SMILES

C1CCN(CC1)CC2CCC(S2)CN3CCCCC3.Cl.Cl

Isomeric SMILES

C1CCN(CC1)C[C@H]2CC[C@H](S2)CN3CCCCC3.Cl.Cl

Canonical SMILES

C1CCN(CC1)CC2CCC(S2)CN3CCCCC3.Cl.Cl

Key on ui other cas no.

172753-33-2

Synonyms

1-[[(2R,5S)-5-(1-piperidylmethyl)thiolan-2-yl]methyl]piperidine dihydr ochloride

Origin of Product

United States

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